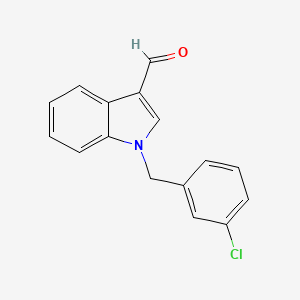

1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANCGWIQWABHDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354523 |

Source

|

| Record name | 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90815-01-3 |

Source

|

| Record name | 1-[(3-Chlorophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90815-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090815013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(3-Chlorobenzyl)-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, a key intermediate in the development of various therapeutic agents. This document details two primary synthetic pathways, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Executive Summary

This compound can be efficiently synthesized through two principal routes:

-

Route A: N-alkylation of commercially available indole-3-carbaldehyde with 3-chlorobenzyl chloride.

-

Route B: A two-step process involving the N-alkylation of indole followed by a Vilsmeier-Haack formylation of the resulting 1-(3-chlorobenzyl)-1H-indole.

Both methods offer viable pathways to the target compound, with the choice of route often depending on the availability of starting materials and desired scale of production. This guide provides detailed methodologies for both approaches, enabling researchers to select the most suitable process for their specific needs.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| CAS Number | 90815-01-3[1] |

| Molecular Formula | C16H12ClNO |

| Molecular Weight | 269.73 g/mol |

| Boiling Point | 465.5 °C at 760 mmHg |

| Density | 1.21 g/cm³ |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.01 (s, 1H, CHO), 8.33 (d, J=7.6 Hz, 1H, Ar-H), 7.73 (s, 1H, Ar-H), 7.39-7.31 (m, 6H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 5.37 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 184.6, 138.4, 137.5, 135.3, 129.1, 128.4, 127.2, 125.5, 124.2, 123.1, 122.2, 118.5, 110.4, 51.0 |

Note: NMR data is based on the closely related analogue 1-benzyl-1H-indole-3-carbaldehyde and may show slight variations for the 3-chloro substituted compound.

Synthetic Pathways and Experimental Protocols

Two primary synthetic routes for the preparation of this compound are presented below.

Route A: N-Alkylation of Indole-3-carbaldehyde

This one-step method is a direct and efficient approach to the target molecule, starting from readily available indole-3-carbaldehyde.

References

In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and biological activity of the compound 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde. This molecule, a derivative of indole-3-carbaldehyde, has been identified as a compound of interest in oncological research. This document collates available data on its chemical characteristics, a representative synthetic protocol, and its inhibitory effects on cancer cell lines, alongside a visualization of a key signaling pathway implicated in its mechanism of action.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂ClNO | [1] |

| Molecular Weight | 269.73 g/mol | [1] |

| CAS Number | 90815-01-3 | [1] |

| Density | 1.21 g/cm³ | [1] |

| Boiling Point | 465.5 °C at 760 mmHg | [1] |

| Flash Point | 235.3 °C | [1] |

| Refractive Index | 1.62 | [1] |

| XLogP3 | 4.2 | [1] |

| PSA | 22 Ų | [1] |

Biological Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. A patent has disclosed its activity as an oncogenic Ras-specific cytotoxic compound. The half-maximal inhibitory concentration (IC₅₀) values against three human cancer cell lines are presented below.

| Cell Line | IC₅₀ (µM) |

| T29 | >4.5 |

| T29K | 6.43 |

| H460 | 8.43 |

Experimental Protocols

Representative Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature, a general and reliable method for the N-alkylation of indole-3-carbaldehyde with benzyl halides has been widely reported. The following protocol is a representative procedure adapted from these established methods.

Reaction Scheme:

Materials:

-

Indole-3-carbaldehyde

-

3-Chlorobenzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of indole-3-carbaldehyde (1.0 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add 3-chlorobenzyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization:

The purified product would typically be characterized by the following spectroscopic methods to confirm its identity and purity:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of carbon atoms.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., aldehyde C=O stretch, aromatic C-H stretch).

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.

Note: Specific, experimentally obtained spectra for this compound are not currently available in the public domain.

Signaling Pathway Visualization

The reported activity of this compound as an oncogenic Ras-specific cytotoxic compound suggests its interference with the Ras signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a simplified overview of the canonical Ras/MAPK signaling cascade.

Caption: Simplified diagram of the oncogenic Ras/MAPK signaling pathway.

References

In-Depth Technical Guide: 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

CAS Number: 90815-01-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical properties, synthesis, and potential biological significance, offering a valuable resource for researchers and scientists in the field.

Chemical and Physical Properties

This compound is a derivative of indole-3-carbaldehyde, featuring a 3-chlorobenzyl group attached to the indole nitrogen. This substitution significantly influences its physicochemical properties and potential biological activity.[1][2][3][4] The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90815-01-3 | [1][2][3][4] |

| Molecular Formula | C16H12ClNO | [1] |

| Molecular Weight | 269.73 g/mol | [1] |

| Boiling Point | 465.5 °C at 760 mmHg | [1] |

| Density | 1.21 g/cm³ | [1] |

| Flash Point | 235.3 °C | [1] |

| Refractive Index | 1.62 | [1] |

| LogP (XLogP3) | 4.15550 | [1] |

| PSA (Polar Surface Area) | 22 Ų | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol: N-Alkylation of Indole-3-carbaldehyde

This protocol is based on established methods for the N-alkylation of indoles.

Materials:

-

Indole-3-carbaldehyde

-

3-chlorobenzyl chloride

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (Et3N))

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))

-

Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Deprotonation: To a solution of indole-3-carbaldehyde in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at a controlled temperature (often 0 °C to room temperature). Stir the mixture for a specified time to allow for the formation of the indole anion.

-

Alkylation: Add a solution of 3-chlorobenzyl chloride in the same anhydrous solvent to the reaction mixture dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the indole-3-carbaldehyde scaffold is a well-established pharmacophore with a wide range of biological activities.[5][6] Derivatives of indole-3-carbaldehyde have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

The biological effects of indole derivatives are often mediated through their interaction with key signaling pathways. Two such pathways of relevance are the Aryl Hydrocarbon Receptor (AhR) pathway and the NLRP3 inflammasome pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbaldehyde, the parent compound, is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, xenobiotic metabolism, and cellular homeostasis. Activation of AhR by indole derivatives can modulate the expression of target genes, influencing various physiological and pathological processes.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

NLRP3 Inflammasome Pathway

Some indole derivatives have been shown to inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and inflammation. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Caption: NLRP3 inflammasome activation and potential inhibition.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: General experimental workflow.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active indole derivatives suggests potential for activity in areas such as oncology, infectious diseases, and inflammatory conditions.

Future research should focus on:

-

Developing and optimizing a specific, high-yield synthesis protocol for this compound.

-

Conducting comprehensive spectroscopic analysis to fully characterize the molecule.

-

Performing a wide range of biological assays to determine its bioactivity profile, including its effects on the AhR and NLRP3 inflammasome pathways.

-

Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogues.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the chemical and biological properties of this compound, with the ultimate goal of unlocking its potential in drug discovery and development.

References

A Technical Guide to the Biological Activities of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many variations, the 1-benzyl-1H-indole-3-carbaldehyde structure serves as a highly versatile intermediate for synthesizing novel compounds with significant therapeutic potential. The N-benzyl group provides crucial steric and electronic properties, while the aldehyde at the C3-position offers a reactive handle for a multitude of chemical transformations. This guide provides an in-depth overview of the diverse biological activities exhibited by derivatives of this scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.

Anticancer Activity

Derivatives of 1-benzyl-1H-indole-3-carbaldehyde have demonstrated significant potential as anticancer agents, with various modifications leading to potent cytotoxicity against several human cancer cell lines.

Hydrazone derivatives have shown particular promise against triple-negative breast cancer (TNBC). A series of N-benzyl indole-3-carboxaldehyde-based hydrazones exhibited significant anti-TNBC activity, with one compound featuring a phenyl substitution (5b) showing an IC50 value of 17.2 ± 0.4 μM against the MDA-MB-231 cell line.[1][2] Molecular docking studies suggest these compounds may act by inhibiting the epidermal growth factor receptor (EGFR).[1][2] Another study on indole-based sulfonohydrazides found that a 4-chloro substituted derivative (5f) potently inhibited both MCF-7 (estrogen receptor-positive) and MDA-MB-468 (TNBC) breast cancer cells, with IC50 values of 13.2 μM and 8.2 μM, respectively. This compound was notably non-toxic to noncancerous HEK 293 cells, indicating a degree of selectivity for cancer cells.

Furthermore, the introduction of a quinoxaline moiety has led to a derivative with dramatic in vivo efficacy. The compound 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (12a) displayed potent activity against ovarian cancer xenografts in nude mice, achieving a tumor growth suppression of 100.0 ± 0.3%.[3]

Table 1: Anticancer Activity of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives

| Compound Class | Specific Derivative | Target Cell Line | Activity (IC50 / % Inhibition) | Reference |

| Hydrazone | Phenyl-substituted hydrazone (5b) | MDA-MB-231 (Breast) | 17.2 ± 0.4 μM | [1][2] |

| Sulfonohydrazide | 4-chloro-benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 μM | |

| MDA-MB-468 (Breast) | 8.2 μM | |||

| Quinoxaline | 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (12a) | Ovarian Cancer Xenograft (in vivo) | 100.0 ± 0.3 % tumor suppression | [3] |

| Indolin-2-one | 4-(p-chlorophenyl)thiazole derivative (7d) | MCF-7 (Breast) | 2.93 ± 0.47 µM | [4] |

Visualizations: Anticancer Workflow and Signaling

The general workflow for screening potential anticancer compounds and a simplified signaling pathway for EGFR, a known target, are depicted below.

Antimicrobial Activity

The structural versatility of the 1-benzyl-1H-indole-3-carbaldehyde scaffold has also been exploited to develop new antimicrobial agents. Quinoxaline derivatives have shown notable activity against a range of bacterial and fungal pathogens.[3] Specifically, certain 3-(indol-3-yl)quinoxalin-2(1H)ones and 2-(piperazin-1-yl)-3-(indol-3-yl)quinoxalines were the most active compounds tested against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus.[3] Against the fungal pathogen Candida albicans, 2-chloro-3-(indol-3-yl)quinoxalines were the most effective.[3]

Conversely, not all modifications yield antimicrobial properties. A study on N-benzyl-1H-indole-3-carboxamide found that at a concentration of 3 mg/mL, the compound showed no zone of inhibition against a panel of bacteria (S. aureus, E. coli, P. aeruginosa, B. subtilis, K. pneumonia) and fungi (C. albicans, A. niger).[5][6] This highlights the chemical specificity required to impart antimicrobial activity to the core structure.

Table 2: Antimicrobial Activity of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives

| Compound Class | Target Organism(s) | Activity/Result | Reference |

| Quinoxaline derivatives | P. aeruginosa, B. cereus, S. aureus | Most active among tested compounds | [3] |

| 2-Chloro-quinoxaline derivatives | C. albicans | Most active against this fungus | [3] |

| Carboxamide derivative | S. aureus, E. coli, P. aeruginosa, B. subtilis, K. pneumonia, C. albicans, A. niger | No zone of inhibition at 3 mg/mL | [5][6] |

| Aminoguanidinium derivatives | ESKAPE pathogens, MRSA | Potent activity (MICs 2–16 µg/mL) | [7] |

Enzyme Inhibitory Activity

Beyond cytotoxicity and microbicidal action, derivatives have been designed as specific enzyme inhibitors, demonstrating potential for treating metabolic disorders and infectious diseases.

Urease Inhibition: Urease is a key virulence factor for pathogens like Helicobacter pylori. Oxime derivatives of N-substituted indole-3-carbaldehydes have been identified as potent urease inhibitors. The N-benzyl oxime derivative (9) showed an IC50 of 0.0345 ± 0.0008 mM, which was significantly more potent than the standard inhibitor thiourea (IC50 = 0.2387 ± 0.0048 mM).[8]

Table 3: Enzyme Inhibitory Activity of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

| Oxime Derivative (9) | Urease (Macrotyloma uniflorum) | 0.0345 ± 0.0008 mM | [8] |

Visualization: Enzyme Inhibition

Anti-inflammatory Activity

The indole scaffold is present in many anti-inflammatory drugs. Research into 1-benzyl-1H-indole derivatives has explored this potential. A study focused on novel 6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide derivatives reported that the synthesized compounds exhibited moderate to significant anti-inflammatory and antipyretic activities, though specific quantitative data was not detailed.[9] While this area is less quantitatively defined in the literature compared to anticancer or antimicrobial activities, it remains a promising avenue for future drug development based on this versatile scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the synthesis of the parent compound and key biological assays.

General Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde

This procedure describes the N-benzylation of indole-3-carbaldehyde, the common starting point for the derivatives discussed.[8][10]

-

Reaction Setup: A mixture of 1H-indole-3-carbaldehyde (1.0 eq), benzyl chloride or benzyl bromide (1.2-1.7 eq), and anhydrous potassium carbonate (K2CO3) (2.0 eq) is prepared in a suitable solvent such as Dimethylformamide (DMF) or a mixture of acetonitrile (CH3CN) and DMF.[8]

-

Reaction Condition: The mixture is heated to reflux (approx. 82-90°C) and stirred vigorously for 6-12 hours.[8] The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove inorganic salts.

-

Purification: The solvent is evaporated under reduced pressure. The resulting residue is often purified by pouring it into ice-cold water to precipitate the product, which is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 1-benzyl-1H-indole-3-carbaldehyde.[8]

Antimicrobial Screening (Agar Well Diffusion Method)

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[11][12]

-

Media Preparation: A suitable medium, such as Mueller-Hinton Agar (MHA), is prepared and sterilized.[11] The molten agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized microbial inoculum (e.g., matched to a 0.5 McFarland standard) is uniformly spread over the entire surface of the agar plate using a sterile cotton swab.[11]

-

Well Creation: A sterile cork borer (6-8 mm diameter) is used to punch wells aseptically into the agar.[12][13]

-

Compound Application: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, is added to a well.[14] Positive (standard antibiotic) and negative (solvent) controls are added to separate wells on the same plate.[11][15]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

-

Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[16][17]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[16]

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for an additional 48-72 hours.[16]

-

MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[16][17]

-

Formazan Solubilization: The medium is carefully removed, and a solvent such as DMSO is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[16][17]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[17]

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[16]

In Vitro Urease Inhibition Assay (Berthelot Method)

This assay quantifies urease activity by measuring the production of ammonia.[18][19][20]

-

Reagent Preparation: Prepare a urease enzyme solution, a urea substrate solution, buffer, and Berthelot reagents (Reagent A: phenol/nitroprusside; Reagent B: hypochlorite).[20][21]

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, buffer, and the urease enzyme solution. A control well contains the enzyme and buffer but no inhibitor.

-

Enzyme Reaction: Incubate the plate briefly (e.g., 10-15 minutes at 37°C) to allow the inhibitor to interact with the enzyme. Initiate the reaction by adding the urea substrate solution to all wells. Incubate again for a set period (e.g., 30 minutes at 37°C).[18]

-

Color Development: Stop the reaction and begin color development by adding Reagent A followed by Reagent B to all wells.[20] Incubate for approximately 30 minutes at room temperature for the blue-green color to develop.

-

Measurement: Measure the absorbance of the indophenol product spectrophotometrically at a wavelength between 625 and 670 nm.[18]

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.[18] The IC50 value can then be determined.

References

- 1. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 6. rsisinternational.org [rsisinternational.org]

- 7. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jbarbiomed.com [jbarbiomed.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. botanyjournals.com [botanyjournals.com]

- 15. hereditybio.in [hereditybio.in]

- 16. benchchem.com [benchchem.com]

- 17. bds.berkeley.edu [bds.berkeley.edu]

- 18. benchchem.com [benchchem.com]

- 19. labcarediagnostics.com [labcarediagnostics.com]

- 20. bioassaysys.com [bioassaysys.com]

- 21. atlas-medical.com [atlas-medical.com]

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of the synthetic indole derivative, 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde. While direct studies on this specific compound are limited, this document extrapolates from research on structurally analogous compounds and the broader class of indole-3-carbaldehyde derivatives to present a detailed understanding of its potential biological activities and molecular targets.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged structural motif in medicinal chemistry, found in a vast array of biologically active natural products and synthetic compounds.[1] Indole-3-carbaldehyde (I3A), a metabolite of tryptophan, serves as a versatile starting point for the development of novel therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The ease of modification at the indole nitrogen (N1) and the C3-aldehyde group allows for the fine-tuning of their biological effects.[2] The subject of this guide, this compound, features a 3-chlorobenzyl group at the N1 position, a substitution anticipated to significantly influence its biological profile.

Putative Mechanism of Action: Insights from a Close Structural Analogue

Direct mechanistic studies on this compound are not extensively available in the current literature. However, substantial insights can be drawn from its close structural isomer, 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxaldehyde, also known as Oncrasin-1.[3] Research on Oncrasin-1 has identified it as a potential anticancer agent with a novel mechanism of action.

Interruption of RNA Processing Machinery

Studies on Oncrasin-1 have revealed its ability to interrupt the RNA processing machinery in cancer cells.[3] This interference with a fundamental cellular process represents a promising avenue for cancer therapy. The proposed mechanism suggests that by disrupting the normal processing of RNA, the compound can lead to the accumulation of unprocessed transcripts and ultimately trigger cell death.

Anticancer Activity of Structurally Related Indole Derivatives

The anticancer potential of the 1-(chlorobenzyl)-1H-indole scaffold is further supported by studies on related carbohydrazide derivatives. These compounds have demonstrated potent cytotoxicity against various human cancer cell lines.[4]

Cytotoxicity Data

The following table summarizes the cytotoxic activities of representative indole-3-carbaldehyde derivatives against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Carbohydrazide | (E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide with 4-Cl substituent on benzylidene | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | 0.011 - 0.001 | [4] |

| Carbohydrazide | (E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide with 4-NO2 substituent on benzylidene | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | 0.011 - 0.001 | [4] |

| Carbohydrazide | (E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide with 2-OH substituent on benzylidene | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | 0.56 - 0.83 | [4] |

| Thiosemicarbazone | 1-(propyl)-indole-3-carboxaldehyde thiosemicarbazone | - | 0.9 µg/mL | [5] |

| Thiosemicarbazone | 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | - | 1.9 µg/mL | [5] |

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. Derivatives of 1-(4-chlorobenzyl)-1H-indole have been shown to activate caspases, a family of proteases that are central to the apoptotic pathway.[4] For instance, certain carbohydrazide derivatives were found to significantly increase caspase activity, suggesting their ability to trigger apoptosis in cancer cells.[4]

Broader Biological Activities of Indole-3-Carbaldehyde Derivatives

Beyond anticancer effects, the indole-3-carbaldehyde scaffold is associated with a range of other biological activities.

Anti-inflammatory and Antioxidant Properties

Indole-3-carboxaldehyde and its analogues have been reported to possess anti-inflammatory and antioxidant properties.[1] Some derivatives have shown potent free radical scavenging activity in various in vitro assays.

Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial agents. Derivatives of indole-3-carbaldehyde have demonstrated activity against various bacteria and fungi.[1] One proposed mechanism for this activity is the modulation of quorum sensing cascades in microorganisms, which are essential for their virulence and survival.[6]

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activity of indole derivatives.

General Experimental Workflow for Anticancer Activity Screening

Synthesis of 1-(substituted)-1H-indole-3-carbaldehydes

The synthesis of 1-substituted indole-3-carbaldehydes typically involves the N-alkylation or N-benzylation of indole-3-carbaldehyde. A general procedure involves reacting indole-3-carbaldehyde with a suitable alkyl or benzyl halide (e.g., 3-chlorobenzyl chloride) in the presence of a base, such as potassium carbonate or sodium hydride, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.[5]

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound) and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caspase Activation Assay

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.

-

Cell Lysis: Lyse the cells to release cellular contents, including caspases.

-

Substrate Addition: Add a specific fluorogenic or colorimetric caspase substrate (e.g., for caspase-3/7) to the cell lysate.

-

Incubation: Incubate the mixture to allow active caspases to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance to quantify caspase activity.

-

Data Analysis: Compare the caspase activity in treated cells to that in control cells.

Structure-Activity Relationships (SAR)

The biological activity of indole-3-carbaldehyde derivatives is highly dependent on the nature and position of substituents on the indole ring and the C3-aldehyde group.

-

N1-Substitution: The introduction of a benzyl group at the N1 position, as in this compound, can enhance the lipophilicity and cellular uptake of the compound. The position of the chloro substituent on the benzyl ring (ortho, meta, or para) can significantly impact the potency and selectivity of the molecule.[4]

-

C3-Aldehyde Modification: The aldehyde group at the C3 position is a key site for chemical modification. The formation of Schiff bases or thiosemicarbazones at this position has been shown to yield compounds with potent biological activities.[5]

-

Indole Ring Substitution: Halogenation of the indole ring can also influence the activity of these compounds.[7]

Conclusion and Future Directions

While direct experimental data on this compound is emerging, the available evidence from closely related analogues strongly suggests its potential as a bioactive molecule, particularly in the realm of anticancer research. The putative mechanism involving the disruption of RNA processing is a novel and compelling area for further investigation. Future research should focus on the direct synthesis and biological evaluation of this compound to confirm its mechanism of action and to fully elucidate its therapeutic potential. In-depth studies on its effects on specific RNA processing factors and its efficacy in in vivo cancer models are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Hit2Lead | Bioactive small molecules | 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde | CAS# 75629-57-1 | SC-5601604 [hit2lead.com]

- 4. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Benzoyl-1H-indole-3-carbaldehyde|CAS 27092-42-8 [benchchem.com]

- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profiling of Substituted Indole-3-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of substituted indole-3-carbaldehyde derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The versatile indole scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1] This document outlines the synthesis, biological activities, and underlying mechanisms of action of these compounds, supported by structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Biological Activities and Quantitative Data

Substituted indole-3-carbaldehyde derivatives have been extensively studied for their anticancer, antimicrobial, and antioxidant properties. The following tables summarize the in vitro activity of various analogs.

Anticancer Activity

Derivatives of indole-3-carboxaldehyde have shown promising potential as anticancer agents by targeting various hallmarks of cancer.[2] The cytotoxic effects are commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[3]

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based Sulfonohydrazide | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [4] |

| MDA-MB-468 (Breast) | 8.2 | [4] | ||

| Indole-vinyl Sulfone | Compound 9 | Various | Potent | [5] |

| Chalcone-indole Hybrid | Compound 12 | Various | 0.22 - 1.80 | [5] |

| Quinoline-indole Hybrid | Compound 13 | Various | 0.002 - 0.011 | [5] |

| Indole-Thiophene Complex | Compounds 6a, 6b | HT29, HepG2, HCT116, T98G | Nanomolar range | [5] |

| Isatin-Indole-3-carboxaldehyde Hybrid | Compound A19 | (Xanthine Oxidase Inhibition) | 0.37 | [6] |

| Penta-heterocycle Hybrid | Compound 10b | A549 (Lung) | 0.012 | [7] |

| K562 (Leukemia) | 0.010 | [7] | ||

| 4-nitro-indole-3-carboxaldehyde | NICA | A549 (Lung) | - | [3] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[2] The minimum inhibitory concentration (MIC) is the standard measurement for antibiotic activity, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8]

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-3-carbaldehyde Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1) | Staphylococcus aureus | 100 | [9] |

| Bacillus subtilis | 100 | [9] | ||

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2) | Staphylococcus aureus | 150 | [9] | |

| Bacillus subtilis | 150 | [9] | ||

| Indole-3-aldehyde Hydrazide/Hydrazone | Compounds 1a-1j | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 | [10] |

| Staphylococcus aureus | 6.25 - 100 | [10] |

Antioxidant Activity

Several indole-3-carboxaldehyde derivatives have been evaluated for their antioxidant potential using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[11][12]

| Compound Class | Derivative | Assay | Activity | Reference |

| Indole-3-carboxaldehyde-Aryl Amine Conjugate | Compound 5f | DPPH Scavenging | Superior to standard (BHA) | [11][13] |

| Microsomal Lipid Peroxidation (LPO) Inhibition | Superior to standard (BHA) | [11][13] | ||

| Schiff Bases of Indole-3-carboxaldehyde | Compounds DP-2, DP-4 | DPPH Scavenging | Superior to standard (Ascorbic Acid) | [12] |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are synthesized from established methods to ensure reproducibility.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][14]

Materials:

-

Substituted indole-3-carbaldehyde derivatives

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS)[15]

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Treat the cells with various concentrations of the indole-3-carbaldehyde derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[16]

-

MTT Addition: After incubation, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well.[16] Incubate for 1.5 to 4 hours at 37°C.[15][16]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[15][16]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8][17]

Materials:

-

Substituted indole-3-carbaldehyde derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or nephelometer

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Compound Dilution: Perform a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of indole-3-carbaldehyde derivatives against specific enzymes.[18]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer optimized for the target enzyme

-

Test inhibitor (indole-3-carbaldehyde derivative)

-

Positive and negative controls

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader[18]

Procedure:

-

Reagent Preparation: Prepare all solutions (buffer, enzyme, substrate, inhibitor) at the desired concentrations.[18]

-

Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells of the plate. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.[18]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[18]

-

Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time.[18]

-

Data Analysis: Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways modulated by substituted indole-3-carbaldehydes.

Experimental Workflows

Caption: General workflow for the synthesis and in vitro evaluation of indole-3-carbaldehyde derivatives.

Signaling Pathways in Cancer

Indole derivatives have been shown to modulate several signaling pathways implicated in cancer progression.[19] A simplified representation of some of these pathways is provided below.

Caption: Potential signaling pathways modulated by anticancer indole-3-carbaldehyde derivatives.

Conclusion

Substituted indole-3-carbaldehydes represent a highly versatile and promising scaffold in drug discovery.[1][2] Their synthetic accessibility and the wide range of biological activities demonstrated by their derivatives offer significant opportunities for the development of novel therapeutic agents for cancer, infectious diseases, and conditions associated with oxidative stress.[1][2] The methodologies and data presented in this guide provide a robust framework for researchers to further explore the therapeutic potential of this important class of compounds.

References

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation | Semantic Scholar [semanticscholar.org]

- 14. researchhub.com [researchhub.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT (Assay protocol [protocols.io]

- 17. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. superchemistryclasses.com [superchemistryclasses.com]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of the Benzyl Group in Modulating the Biological Activity of 1-Benzyl-Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic structure, forming the core of numerous biologically active natural products and synthetic pharmaceutical agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point in medicinal chemistry. A common and impactful modification to the indole nucleus is the introduction of a benzyl group, typically at the N-1 position. This technical guide delves into the multifaceted role of the 1-benzyl moiety in influencing the pharmacological profile of indole derivatives, summarizing key structure-activity relationship (SAR) findings, detailing experimental protocols, and visualizing underlying mechanisms and workflows.

Structure-Activity Relationship of 1-Benzyl-Indole Derivatives

The addition of a benzyl group to the indole core can dramatically alter a compound's interaction with biological targets, leading to a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. The biological activity is finely tuned by the substitution patterns on both the benzyl ring and the indole nucleus.

Anticancer Activity

N-benzyl indoles have shown significant promise as anticancer agents. The benzyl group often enhances the lipophilicity of the indole derivative, which can facilitate penetration of the cell membrane. Furthermore, it can participate in crucial π-π stacking or hydrophobic interactions within the active sites of target enzymes or receptors.

A notable example is 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, which has demonstrated potent efficacy against ovarian cancer xenografts in nude mice, achieving a tumor growth suppression of 100.0 ± 0.3%.[1][2] Another derivative, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), has shown significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to its parent compound, indole-3-carbinol (I3C).[3] This enhanced potency is attributed to the steric hindrance provided by the bulky 1-benzyl substituent, which hampers the oligomerization of the reactive indolenine intermediate.[3] In MCF-7 and MDA-MB-231 human breast cancer cell lines, 1-benzyl-I3C inhibited DNA synthesis by over 90% at a concentration of approximately 0.2 μM, representing an almost 1000-fold increase in potency compared to I3C.[3]

Hydrazone derivatives of N-benzyl indole have also been investigated as potential anti-triple-negative breast cancer (TNBC) agents. One such derivative, compound 5b with a phenyl substitution, exhibited significant inhibitory activity against the MDA-MB-231 cell line with an IC50 value of 17.2 ± 0.4 nM.[4] Furthermore, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as novel anticancer agents, with some derivatives showing potent activity against MCF-7 breast cancer cells and inhibiting VEGFR-2.[5]

Table 1: Anticancer Activity of 1-Benzyl-Indole Derivatives

| Compound | Cell Line | Activity | IC50/EC50 | Reference |

| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian Cancer Xenografts | Tumor Growth Suppression | 100.0 ± 0.3 % | [1][2] |

| 1-benzyl-indole-3-carbinol | MCF-7, MDA-MB-231 | DNA Synthesis Inhibition | ~0.2 µM | [3] |

| Hydrazone derivative 5b | MDA-MB-231 | Cytotoxicity | 17.2 ± 0.4 nM | [4] |

| 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 | Cytotoxicity | 2.93 ± 0.47 µM | [5] |

| 1-benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 | Cytotoxicity | 7.17 ± 0.94 µM | [5] |

| Compound 7d | VEGFR-2 | Enzyme Inhibition | 0.503 µM | [5] |

| Compound 7c | VEGFR-2 | Enzyme Inhibition | 0.728 µM | [5] |

Antimicrobial Activity

The benzyl group is also integral to the antimicrobial properties of many indole derivatives. For instance, certain 3-substituted-1-benzyl-indole derivatives have shown significant activity against various bacterial and fungal strains.[1][2][6] Specifically, 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines were found to be highly active against P. aeruginosa, B. cereus, and S. aureus.[1][2] Additionally, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines were most active against C. albicans.[1][2]

Table 2: Antimicrobial Activity of 1-Benzyl-Indole Derivatives

| Compound Class | Target Organism | Activity | Reference |

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | P. aeruginosa, B. cereus, S. aureus | High | [1][2] |

| 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines | P. aeruginosa, B. cereus, S. aureus | High | [1][2] |

| 2-chloro-3-(1-substituted indol-3-yl)quinoxalines | C. albicans | High | [1][2] |

Antiviral Activity

1-Benzyl-indole derivatives have also been identified as promising antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

A series of 1H-benzylindole analogues have been identified as novel HIV integrase inhibitors.[7][8] The lead compound, CHI/1043, inhibited the replication of HIV-1(IIIB) in MT-4 cells with a 50% effective concentration (EC50) of 0.60 μM and was also effective against various other HIV-1, HIV-2, and SIV strains.[7][8] Time-of-addition experiments confirmed that CHI/1043 acts by interfering with the viral integration step.[7][8]

More recently, N-benzyl indole derivatives have been shown to be active against SARS-CoV-2.[9][10] These compounds were found to inhibit the nsp13 helicase, a crucial enzyme for viral replication, with IC50 values under 30 μM.[9][10]

Table 3: Antiviral Activity of 1-Benzyl-Indole Derivatives

| Compound | Virus | Target | IC50/EC50 | Reference |

| CHI/1043 | HIV-1(IIIB) | Integrase | 0.60 µM | [7][8] |

| CHI/1043 | HIV-1 (X4 and R5 strains in PBMCs) | Integrase | 0.30 to 0.38 µM | [7] |

| N-benzyl indole derivatives | SARS-CoV-2 | nsp13 Helicase | < 30 µM | [9][10] |

Tyrosinase Inhibition

A series of N-benzyl indole hybrid thiosemicarbazones have been developed as competitive inhibitors of mushroom tyrosinase.[11] The inhibitory activity of these compounds ranged from very good to moderate, with IC50 values between 12.40 ± 0.26 μM and 47.24 ± 1.27 μM.[11] Structure-activity relationship studies revealed that the thiosemicarbazide scaffold is crucial for activity, likely by chelating the two copper ions in the tyrosinase active site.[11] Furthermore, substitutions at the 4-position of the benzyl or phenyl ring of the thiosemicarbazones generally led to better inhibitory potential.[11]

Table 4: Tyrosinase Inhibitory Activity of 1-Benzyl-Indole Thiosemicarbazones

| Compound | Substitution on Phenyl Ring | IC50 (µM) | Reference |

| 5k | (Not specified in abstract) | Highest activity | [11] |

| 5a | Unsubstituted | 24.16 ± 0.38 | [11] |

| 5l | (Not specified in abstract) | 31.64 ± 1.26 | [11] |

| 5n | 4-Methyl | 26.11 ± 0.47 | [11] |

| 5c | 2,6-Dimethyl | 27.40 ± 0.60 | [11] |

| 5h | 2,4-Dimethyl | 29.71 ± 0.72 | [11] |

Acetylcholinesterase Inhibition

Derivatives of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been identified as potent acetylcholinesterase (AChE) inhibitors.[12] The compound 13e (E2020), also known as Donepezil, was found to be one of the most potent inhibitors with an IC50 of 5.7 nM.[12] It exhibited a remarkable 1250-fold selectivity for AChE over butyrylcholinesterase.[12]

Experimental Protocols

General Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde

A common starting material for many 1-benzyl-indole derivatives is 1-benzyl-1H-indole-3-carbaldehyde. A general procedure for its synthesis involves the N-benzylation of indole-3-carbaldehyde.

Procedure: A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous potassium carbonate (1.4 g) in dimethylformamide (10 mL) is stirred vigorously and refluxed for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and poured into ice-cold water. The resulting solid precipitate of 1-benzyl-1H-indole-3-carbaldehyde is collected by filtration, washed with water, dried, and recrystallized from ethyl alcohol.[4][11]

Synthesis of 1-Benzyl-indole-based Hydrazones

Procedure: 1-Benzyl-1H-indole-3-carboxaldehyde is reacted with various substituted hydrazides in a suitable solvent, often with a catalytic amount of acid. The reaction mixture is typically refluxed for a period, and upon cooling, the hydrazone product precipitates and can be purified by recrystallization.[4]

In Vitro Anticancer Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure: Cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[13]

Mushroom Tyrosinase Inhibition Assay

Procedure: The tyrosinase inhibitory activity is determined spectrophotometrically. A typical assay mixture contains phosphate buffer, L-DOPA as the substrate, and the test compound. The reaction is initiated by adding mushroom tyrosinase enzyme. The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm). The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. Kojic acid is often used as a positive control.[11]

Visualizations

Logical Relationship of SAR in Tyrosinase Inhibitors

Caption: SAR of 1-benzyl-indole thiosemicarbazone tyrosinase inhibitors.

General Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for synthesis and evaluation of 1-benzyl-indole derivatives.

Signaling Pathway Inhibition by 1-Benzyl-Indole Derivatives

Caption: Inhibition of signaling pathways by 1-benzyl-indole derivatives.

References

- 1. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Preclinical evaluation of 1H-benzylindole derivatives as novel human immunodeficiency virus integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the compound 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde (CAS No. 90815-01-3). Due to the limited availability of public spectroscopic data for this specific molecule, this guide presents data for structurally related compounds, namely the parent indole-3-carbaldehyde and the closely related 1-benzyl-1H-indole-3-carbaldehyde, to provide a comparative and predictive framework. Additionally, a detailed experimental protocol for the synthesis of N-benzylated indole-3-carbaldehydes is provided, which can be adapted for the target molecule.

Spectroscopic Data Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Indole-3-carbaldehyde | CDCl₃ | 10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H)[1] |

| 1-benzyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H)[1] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Indole-3-carbaldehyde | CDCl₃ | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[1] |

| 1-benzyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95[1] |

Mass Spectrometry (MS) Data

| Compound | Ionization Method | [M+H]⁺ (m/z) |

| Indole-3-carbaldehyde | ESI-MS | 146[1] |

| 1-benzyl-1H-indole-3-carbaldehyde | ESI-MS | 236[1] |

Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of indole-3-carbaldehyde. The following is a general procedure adapted from established methods for the synthesis of N-protected indoles.[1]

Synthesis of this compound

-

Materials: Indole-3-carbaldehyde, 3-chlorobenzyl bromide, Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO), Ethyl acetate, Water, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

To a 50 ml flask equipped with a magnetic stir bar, add indole-3-carbaldehyde (5.0 mmol, 1.0 equiv.) and potassium hydroxide (10 mmol, 2.0 equiv.).

-

Add 20 ml of DMSO to the flask and stir the solution at room temperature.

-

Add 3-chlorobenzyl bromide (10 mmol, 2.0 equiv.) to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with 30 ml of water.

-

Extract the product with ethyl acetate (3 x 30 ml).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate it in vacuo.

-

Purify the crude product by silica-gel chromatography using a suitable eluent mixture (e.g., petroleum ether and ethyl acetate).

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Visualized Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

References

Potential Therapeutic Targets of Indole-3-Carbaldehyde Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carbaldehyde (I3A), a naturally occurring metabolite of tryptophan, and its synthetic analogs have emerged as a promising scaffold in medicinal chemistry. The inherent biological activity of the indole nucleus, combined with the versatile reactivity of the aldehyde group, allows for the generation of a diverse library of compounds with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the potential therapeutic targets of I3A analogs, focusing on their anticancer, antimicrobial, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Key Therapeutic Areas and Molecular Targets

Indole-3-carbaldehyde and its derivatives have demonstrated significant potential across several therapeutic areas. Their mechanisms of action often involve modulation of key signaling pathways crucial for cell survival, proliferation, and inflammatory responses.

Anticancer Activity

I3A analogs have shown potent cytotoxic effects against a variety of cancer cell lines. The primary molecular targets and pathways implicated in their anticancer activity include:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Analogs of indole-3-carbinol (a related compound) have been shown to inhibit this pathway, leading to decreased cancer cell viability.[1][2][3]

-

NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer progression. Indole compounds can suppress the activation of NF-κB and the nuclear translocation of its p65 subunit, thereby inhibiting the expression of NF-κB-regulated genes involved in apoptosis and metastasis.[1][4][5]

-

Tubulin Polymerization: Some indole derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization and arresting the cell cycle, ultimately leading to apoptosis.

-

Receptor Tyrosine Kinases (RTKs): Certain I3A analogs have been designed as inhibitors of RTKs like EGFR, which are often overexpressed in cancer.[6]

-

Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 is another key target. Novel indole-based compounds have been developed as Bcl-2 inhibitors, promoting apoptosis in cancer cells.[7]

Antimicrobial Activity

The indole scaffold is a common feature in many natural and synthetic antimicrobial agents. I3A analogs, particularly Schiff bases and thiosemicarbazones, have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[8][9][10] Their mechanisms of action are believed to involve:

-

Inhibition of Essential Enzymes: These compounds may interfere with the function of crucial microbial enzymes.

-

Disruption of Cell Membrane Integrity: Some analogs may target and disrupt the bacterial cell membrane.[11]

-

Inhibition of Biofilm Formation: Indole derivatives have been shown to inhibit the formation of biofilms, which are critical for bacterial survival and drug resistance.

Antioxidant Activity

Many indole-3-carbaldehyde derivatives exhibit significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[12] This activity is attributed to the electron-donating ability of the indole ring, which can be further enhanced by appropriate substitutions.

Neuroprotective and Anti-neuroinflammatory Activity

Emerging research suggests that indole derivatives, including those related to I3A, possess neuroprotective properties. Their mechanisms in this context include:

-

Cholinesterase Inhibition: Some indole analogs have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters, making them potential candidates for the treatment of Alzheimer's disease.

-

Modulation of Inflammatory Pathways: By inhibiting pro-inflammatory pathways like NF-κB, these compounds can reduce neuroinflammation, a key factor in neurodegenerative diseases.[13]

-

Activation of the Aryl Hydrocarbon Receptor (AhR): Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[14][15][16] Activation of AhR has been linked to the regulation of immune responses and mucosal homeostasis, with downstream effects including the production of interleukin-22 (IL-22), which can be protective in inflammatory conditions.[16]

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of various indole-3-carbaldehyde analogs.

Table 1: Anticancer Activity of Indole-3-Carbaldehyde Analogs (IC50 values in µM)

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [17] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [17] | |

| Thiosemicarbazone | 1-propyl-indole-3-carboxaldehyde thiosemicarbazone | Mycobacterium tuberculosis | 0.9 (µg/mL) | [18][19] |

| 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | Mycobacterium tuberculosis | 1.9 (µg/mL) | [18][19] | |

| Chalcone | Indole hybrid chalcone (18c) | Jurkat (Leukemia) | 8.0 ± 1.4 | [20][21] |

| Indole hybrid chalcone (18c) | HCT116 (Colon) | 18.2 ± 2.9 | [20][21] | |

| Bcl-2 Inhibitor | Indole-based compound (U2) | MCF-7 (Breast) | 1.2 ± 0.02 | [7] |

| Indole-based compound (U3) | MCF-7 (Breast) | 11.10 ± 0.07 | [7] |

Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Analogs (MIC values in µg/mL)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide/Hydrazone | Staphylococcus aureus | 6.25 - 100 | [22] |

| Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 | [22] | |

| Escherichia coli | 6.25 - 100 | [22] | |

| Bacillus subtilis | 6.25 - 100 | [22] | |

| Candida albicans | 6.25 - 100 | [22] | |

| Indole-3-carboxamido-polyamine conjugates | S. aureus | >64 | [11] |

| MRSA | 16 - >64 | [11] | |

| E. coli | >64 | [11] | |

| P. aeruginosa | >64 | [11] | |

| K. pneumoniae | >64 | [11] | |

| A. baumannii | 32 - >64 | [11] | |

| C. albicans | >64 | [11] | |

| C. neoformans | 8 - >64 | [11] |

Table 3: Antioxidant Activity of Indole-3-Carbaldehyde Analogs (IC50 values in µM/mL)

| Compound ID | DPPH Radical Scavenging IC50 (µM/mL) | Lipid Peroxidation Inhibition IC50 (µM/mL) | Reference |

| 5a | 18 ± 0.1 | 24 ± 0.3 | [12] |

| 5b | 21 ± 0.2 | 29 ± 0.8 | [12] |

| 5e | 16 ± 0.8 | 21 ± 0.5 | [12] |

| 5f | 8 ± 0.9 | 7 ± 0.1 | [12] |

| 5g | 13 ± 0.2 | 16 ± 0.9 | [12] |

| BHA (Standard) | 11 ± 0.5 | 9 ± 0.1 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole-3-carbaldehyde analogs.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indole-3-carbaldehyde analog (test compound)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[23]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[18]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.